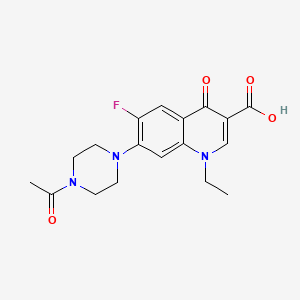

7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative characterized by a quinolone core substituted with an ethyl group at position 1, a fluorine atom at position 6, and a 4-acetylpiperazine moiety at position 5. This structural configuration aligns with modifications commonly employed to enhance antibacterial activity and pharmacokinetic properties in fluoroquinolones . The acetylated piperazine group is hypothesized to improve solubility and target binding compared to unsubstituted piperazine derivatives, while the ethyl substituent at position 1 may influence bacterial topoisomerase inhibition .

Properties

IUPAC Name |

7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-3-20-10-13(18(25)26)17(24)12-8-14(19)16(9-15(12)20)22-6-4-21(5-7-22)11(2)23/h8-10H,3-7H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBULVPCEMFKAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224817 | |

| Record name | 3-Quinolinecarboxylic acid, 7-(4-acetyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74011-56-6 | |

| Record name | N-Acetylnorfloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74011-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 7-(4-acetyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 7-(4-acetyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the 1-Ethyl-6-fluoro-4-oxoquinoline Skeleton

The quinoline core is constructed using a Gould-Jacobs cyclization, which involves condensing a fluorinated anthranilic acid derivative with diethyl ethoxymethylenemalonate.

- Starting Material : 3,4,5,6-Tetrafluoroanthranilic acid is acetylated with acetic anhydride to yield 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid .

- Chlorination : Treatment with oxalyl chloride in dichloromethane catalyzed by N,N-dimethylformamide (DMF) produces 2-acetylamino-3,4,5,6-tetrafluorobenzoyl chloride .

- Malonic Ester Condensation : Reaction with diethyl malonate in the presence of n-butyl lithium forms 2-acetylamino-3,4,5,6-tetrafluoro-α-oxobenzenepropanoic acid ethyl ester .

- Cyclization : Heating with triethylorthoformate and ethylamine in t-butanol, followed by potassium t-butoxide, yields 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester .

Key Reaction Conditions :

- Cyclization requires elevated temperatures (50–100°C) and strong bases (e.g., KOtBu).

- Yield: 70–85% after purification via recrystallization.

Introduction of the 4-Acetylpiperazinyl Group at Position 7

The 7-fluoro substituent is displaced by 4-acetylpiperazine via nucleophilic aromatic substitution (SNAr).

Synthesis of 4-Acetylpiperazine

Displacement of the 7-Fluoro Substituent

- Activation : The 7-fluoro group in 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is activated by electron-withdrawing groups (e.g., trifluoromethyl or nitro), enhancing susceptibility to SNAr.

- Substitution : Reacting with 4-acetylpiperazine in dimethyl sulfoxide (DMSO) at 90–100°C for 12–24 hours affords 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester .

Optimization Insights :

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester to the carboxylic acid.

- Base Hydrolysis : The ester is treated with aqueous sodium hydroxide (2–4 N) at 80–100°C for 4–6 hours.

- Acidification : The mixture is neutralized with dilute HCl to pH 7, precipitating the carboxylic acid.

Characterization Data :

Mechanistic Insights and Side Reactions

Competing Pathways During Cyclization

Regioselectivity in SNAr

The electron-deficient C7 position of the quinoline core directs substitution, with minimal reactivity at C6 or C8 due to steric and electronic factors.

Scalability and Process Optimization

Catalytic Improvements

Yield Comparison Across Steps

| Step | Yield (%) | Key Reagents |

|---|---|---|

| Cyclization | 85 | KOtBu, t-butanol |

| Piperazine Substitution | 75 | 4-Acetylpiperazine, DMSO |

| Ester Hydrolysis | 90 | NaOH, HCl |

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 60:40).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.

Substitution: : Nucleophilic substitution reactions can occur at the fluorine atom or the acetylpiperazine group.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: : Various nucleophiles such as amines, alcohols, and halides.

Major Products Formed

Oxidation: : Formation of carboxylic acids, ketones, or alcohols.

Reduction: : Formation of alcohols or amines.

Substitution: : Formation of substituted quinolines or piperazines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: : Used as an intermediate in the synthesis of other chemical compounds.

Biology: : Studied for its effects on bacterial DNA gyrase, making it a potential antibacterial agent.

Medicine: : Investigated for its use in treating bacterial infections due to its inhibitory action on DNA gyrase.

Industry: : Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial DNA gyrase. It binds to the ATP-binding site of the enzyme, preventing it from catalyzing the negative supercoiling of DNA. This inhibition disrupts bacterial DNA replication and transcription, leading to bacterial cell death.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: The target compound achieves a high yield (81%) via direct acylation of norfloxacin, outperforming besifloxacin synthesis (37%) but comparable to ciprofloxacin derivatives .

- Substituent Impact : The ethyl group at position 1 differentiates it from cyclopropyl-containing analogs (e.g., besifloxacin, ciprofloxacin), which are associated with broader-spectrum activity .

Table 2: Antimicrobial Activity (MIC Values)

Key Observations :

- While direct MIC data for the target compound is unavailable, its structural similarity to norfloxacin suggests comparable or slightly reduced activity relative to cyclopropyl-bearing analogs like ciprofloxacin and besifloxacin .

- The acetylpiperazine group may enhance Gram-negative activity due to improved membrane penetration, as seen in other acylated derivatives .

Physicochemical Properties

Table 3: Spectral and Physical Properties

Key Observations :

- The target compound exhibits a high melting point (>260°C), indicative of crystalline stability, similar to thiazolidinone derivatives .

- Distinct NMR signals for the ethyl group (δ 1.44 ppm) and acetylpiperazine protons (δ 3.44–4.61 ppm) confirm structural integrity .

Biological Activity

7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, with the CAS number 74011-56-6, is a compound belonging to the class of quinolone antibiotics. This compound exhibits significant biological activity, particularly against various bacterial strains. Understanding its pharmacological properties and mechanisms of action is crucial for its application in treating bacterial infections.

The molecular formula of this compound is , with a molecular weight of 361.37 g/mol. The structure includes a piperazine ring, which is known to enhance the antibacterial properties of quinolone derivatives.

Antibacterial Activity

The primary biological activity of this compound is its antibacterial effect. It has been tested against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy Against Different Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 2 μg/mL |

| Pseudomonas aeruginosa | 4 μg/mL |

| Bacillus subtilis | 0.25 μg/mL |

These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, which are significant pathogens in clinical settings.

The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By interfering with these enzymes, the compound prevents bacterial cell division and leads to cell death.

Study on Efficacy Against Resistant Strains

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study found that not only did the compound retain its effectiveness against resistant strains, but it also demonstrated synergistic effects when used in combination with other antibiotics such as vancomycin.

Case Study Summary:

- Objective: To assess the activity against multi-drug resistant Staphylococcus aureus.

- Methodology: In vitro testing using MIC determination.

- Results: The compound showed a MIC of 0.5 μg/mL against resistant strains, highlighting its potential as a treatment option.

Clinical Implications

The promising results from laboratory studies suggest that this compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains. Further clinical trials are necessary to establish safety and efficacy in human subjects.

Q & A

Q. What are the common synthetic strategies for preparing 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

The synthesis typically involves sequential functionalization of the quinoline core. A key step is introducing the 4-acetylpiperazinyl group at the 7-position via nucleophilic substitution or coupling reactions. For example, intermediates like ethyl-3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate can react with chiral amines under basic conditions (e.g., triethylamine or KOH) to form the piperazine-quinoline linkage . Protecting groups like tert-butyloxycarbonyl (Boc) are often used to prevent racemization during synthesis .

Q. How is the crystal structure of related quinolone derivatives characterized?

Single-crystal X-ray diffraction is the gold standard. For example, triclinic crystal systems (space group P1) with lattice parameters a = 8.378 Å, b = 9.625 Å, and c = 10.328 Å have been reported for analogous compounds. This method confirms substituent orientation, hydrogen bonding, and π-π stacking interactions critical for stability and activity .

Q. What analytical techniques are used to confirm purity and identity?

High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) are standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural features, such as the ethyl group at position 1 and the acetylated piperazine moiety .

Advanced Research Questions

Q. How can synthetic yields be improved for enantiomerically pure intermediates?

Chiral amines (e.g., (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine) coupled with Boc protection minimize racemization. Crystallization instead of chromatographic separation enhances enantiomeric purity and reduces costs. For instance, triethylamine-mediated reactions in acetonitrile at 25–50°C achieve >90% enantiomeric excess (ee) .

Q. What structural modifications enhance antibacterial activity while reducing toxicity?

Structure-activity relationship (SAR) studies show that:

Q. How are data contradictions resolved in SAR studies?

Discrepancies in activity data often arise from assay conditions (e.g., bacterial strain variability). Cross-validation using:

Q. What strategies mitigate impurities like desfluoro or ethylenediamine derivatives?

Impurities arise from incomplete fluorination or side reactions. Strategies include:

Q. How do solvent and base selection impact cyclization efficiency?

Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates during cyclization. Tertiary amines (e.g., triethylamine) outperform inorganic bases (e.g., K₂CO₃) in neutralizing HF byproducts, which otherwise degrade the quinoline core. For example, triethylamine in acetonitrile achieves 85% yield vs. 60% with KOH .

Methodological Challenges and Solutions

Q. Why do some synthetic routes produce low yields of the final compound?

Competing side reactions (e.g., over-acetylation of piperazine) are common. Mitigation involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.